![molecular formula C10H6BrClN2O B2842472 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde CAS No. 2460757-75-7](/img/structure/B2842472.png)
1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. Techniques like differential scanning calorimetry (DSC) can be used for this .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde serves as a precursor in the synthesis of thieno[2,3-d]imidazoles, demonstrating its versatility in heterocyclic compound formation. Iddon, Khan, and Lim (1987) detailed a method where 4-bromoimidazole-5-carbaldehydes were reacted with ethyl thioglycollate to yield thieno[2,3-d]imidazoles, showcasing the compound's role in synthesizing complex structures (Iddon, B., Khan, N., & Lim, B. L., 1987).
Photophysical and Crystallographic Studies
Singh et al. (2013) conducted photophysical studies and X-ray diffraction analysis of a structurally similar compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. These studies provide insights into the solvatochromic properties and crystal structure, offering a glimpse into how derivatives of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde might behave under different conditions (Singh, P. et al., 2013).
Antimicrobial Activity
The compound's derivatives have been explored for their biological activities, including antimicrobial effects. Hamed et al. (2020) synthesized chitosan Schiff bases from heteroaryl pyrazole derivatives and investigated their antimicrobial activity, highlighting the potential of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde derivatives in developing new antimicrobial agents (Hamed, A. et al., 2020).
Antimicrobial and Antioxidant Properties
Bhat et al. (2016) synthesized a new series of compounds via a Vilsmeier–Haack reaction approach, where derivatives of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest the compound's derivatives could serve as potential antimicrobial and antioxidant agents (Bhat, M. et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)14-6-13-9(5-15)10(14)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZNMBHZPFMOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2Cl)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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